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molecular formula C9H18ClNO2 B1463698 Ethyl 3-methylpiperidine-4-carboxylate hydrochloride CAS No. 1159822-87-3

Ethyl 3-methylpiperidine-4-carboxylate hydrochloride

Cat. No. B1463698
M. Wt: 207.7 g/mol
InChI Key: DWVGFZFOOYRFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340527B2

Procedure details

The mixture of 3-methylpiperidine-4-carboxylic acid hydrochloride (3.3 g, 18.4 mmol, 1.0 eq) and SOCl2 (6.6 g, 55.3 mmol, 3.0 equiv) in EtOH (30 mL) was stirred at reflux for 3 h, and then the reaction mixture was concentrated by vacuum to give compound ethyl 3-methylpiperidine-4-carboxylate hydrochloride as a yellow oil which was used for next step. ESI-MS (M+H)+: 172.2.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][CH:3]1[CH:8]([C:9]([OH:11])=[O:10])[CH2:7][CH2:6][NH:5][CH2:4]1.O=S(Cl)[Cl:14].[CH3:16][CH2:17]O>>[ClH:14].[CH3:2][CH:3]1[CH:8]([C:9]([O:11][CH2:16][CH3:17])=[O:10])[CH2:7][CH2:6][NH:5][CH2:4]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
Cl.CC1CNCCC1C(=O)O
Name
Quantity
6.6 g
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
30 mL
Type
reactant
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated by vacuum

Outcomes

Product
Name
Type
product
Smiles
Cl.CC1CNCCC1C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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